

# Simepdekinra: A Technical Overview of its Chemical Structure and Properties

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## Compound of Interest

Compound Name: Pubchem\_71380142

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## Abstract

Simepdekinra (also known as LY4100511 and DC-853) is an orally bioavailable, small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] Developed by Eli Lilly and Company, it is currently under investigation for the treatment of immune-mediated inflammatory diseases, with a primary focus on plaque psoriasis.[1][2] This document provides a comprehensive technical guide on the chemical structure, physicochemical properties, mechanism of action, and available experimental data for Simepdekinra.

## Chemical Structure and Physicochemical Properties

Simepdekinra is a complex small molecule with the chemical formula C<sub>35</sub>H<sub>50</sub>FN<sub>7</sub>O<sub>5</sub>. It has a molecular weight of 667.81 g/mol. The 2D chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Simepdekinra

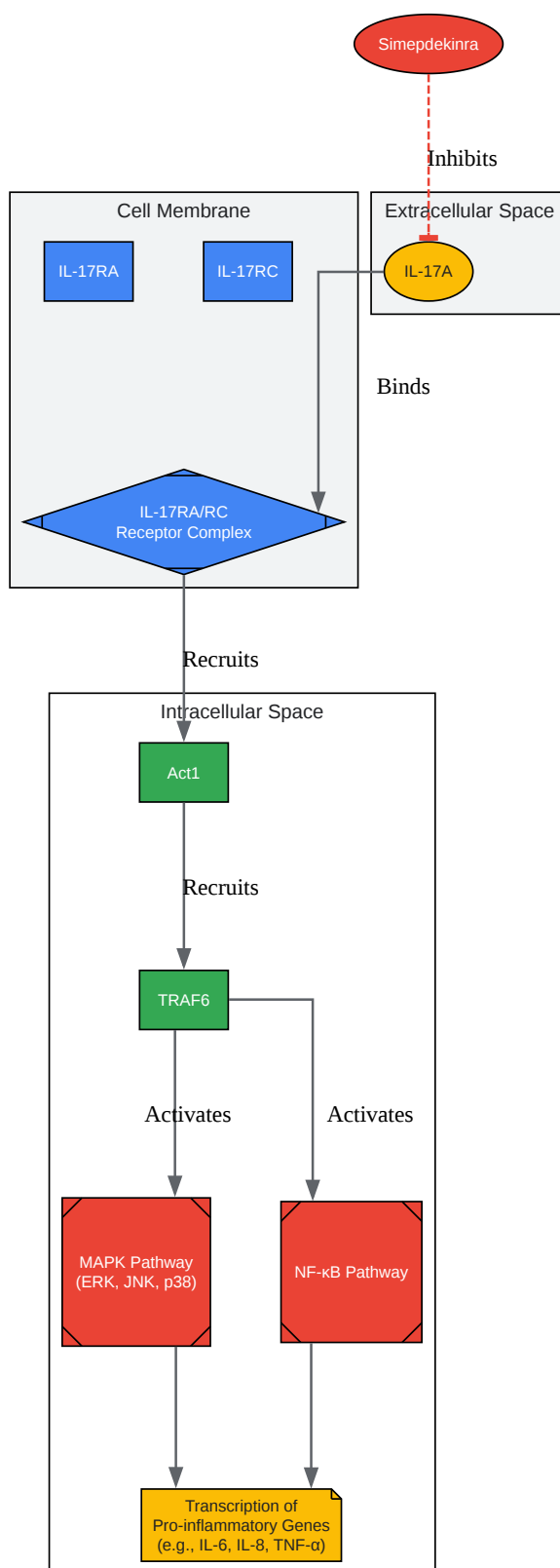
Property	Value	Source
Molecular Formula	C35H50FN7O5	PubChem
Molecular Weight	667.81 g/mol	PubChem
SMILES	<chem>CCN1C(=CC=N1)C(=O)N--INVALID-LINK--C(=O)NC4=C(C=C(C=C4)--INVALID-LINK----INVALID-LINK--C)C"&gt;C@HNC(=O)--INVALID-LINK--OC)F</chem>	PubChem[3]
InChIKey	VINZZWRHTZGGES-MGVNFOJVSA-N	PubChem[3]
Alternative Names	LY4100511, DC-853	Ozmosi[2]
Modality	Small Molecule	Ozmosi[2]
Route of Administration	Oral	Ozmosi[2]

Figure 1: 2D Chemical Structure of Simepdekinra. (Source: PubChem CID 169160620)[3][4]

## Mechanism of Action: IL-17 Pathway Inhibition

Simepdekinra functions as an inhibitor of the Interleukin-17 (IL-17) signaling pathway. IL-17A, a key cytokine in this pathway, is a major driver of inflammation in several autoimmune diseases, including psoriasis. The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade that results in the production of pro-inflammatory mediators.[5][6][7]

Simepdekinra exerts its therapeutic effect by modulating this pathway. The detailed signaling cascade is illustrated in the diagram below.



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Caption: IL-17 Signaling Pathway and the inhibitory action of Simepdekinra.

## In Vitro Efficacy

The in vitro potency of Simepdekinra has been evaluated using HEK-Blue™ IL-17 cells. These cells are engineered to express the human IL-17 receptor and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB and AP-1 inducible promoter. [8][9] The binding of IL-17A to its receptor on these cells triggers the signaling cascade, leading to the expression and secretion of SEAP, which can be quantified colorimetrically.

Table 2: In Vitro Potency of Simepdekinra

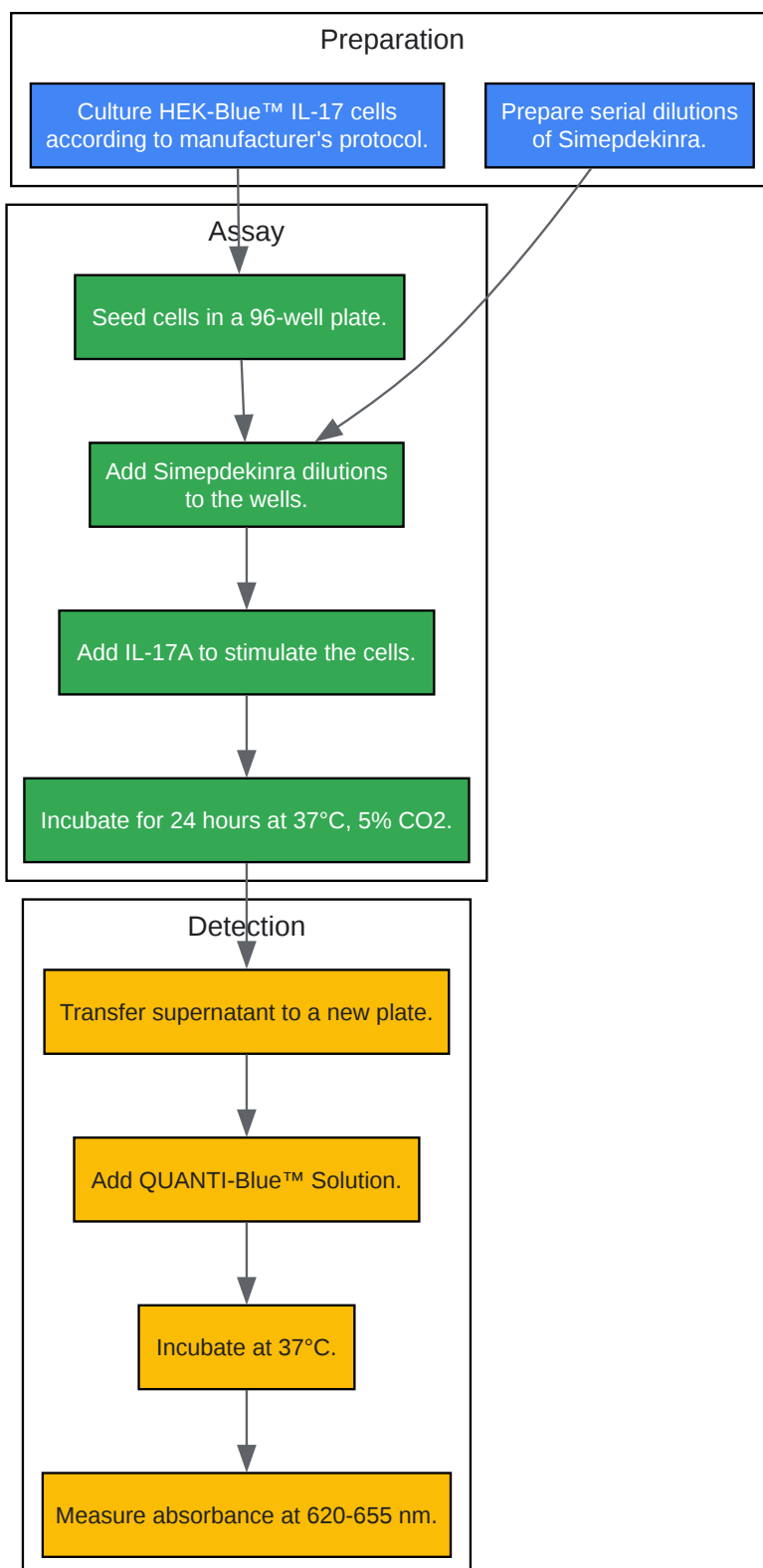
Cell Line	Parameter	Value
IL-17A/A HEK-Blue	IC50	≤10 nM
IL-17A/F HEK-Blue	IC50	10-100 nM

## Experimental Protocols

### HEK-Blue™ IL-17 SEAP Reporter Assay for IC50

#### Determination

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of an IL-17 inhibitor using HEK-Blue™ IL-17 cells.



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